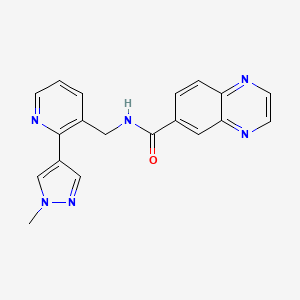

N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)quinoxaline-6-carboxamide

Description

This compound features a quinoxaline core substituted at the 6-position with a carboxamide group. The carboxamide nitrogen is further linked to a pyridine ring (position 3), which itself is substituted with a 1-methyl-1H-pyrazol-4-yl moiety at position 2.

Properties

IUPAC Name |

N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]quinoxaline-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N6O/c1-25-12-15(11-24-25)18-14(3-2-6-22-18)10-23-19(26)13-4-5-16-17(9-13)21-8-7-20-16/h2-9,11-12H,10H2,1H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWIHYTVFLDVDAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=C(C=CC=N2)CNC(=O)C3=CC4=NC=CN=C4C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)quinoxaline-6-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:

Formation of the Pyrazole Moiety: This can be achieved through cyclocondensation reactions involving hydrazines and 1,3-diketones.

Pyridine Derivative Synthesis: The pyrazole is then coupled with a pyridine derivative using Suzuki-Miyaura coupling, a palladium-catalyzed cross-coupling reaction.

Quinoxaline Formation: The final step involves the formation of the quinoxaline ring, which can be synthesized through the condensation of o-phenylenediamine with a dicarbonyl compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)quinoxaline-6-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.

Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the quinoxaline ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline-6-carboxylic acid derivatives, while reduction could produce various hydrogenated forms of the compound.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential

The compound has been investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets. Studies have suggested that it may exhibit anti-inflammatory , anticancer , and antimicrobial properties. For instance, its structural features allow it to potentially inhibit specific enzymes or modulate receptor activities, which is crucial in the development of new treatments for diseases.

Case Study: Anticancer Activity

A study highlighted the synthesis of quinoxaline derivatives that demonstrated promising anticancer activity. The mechanism was linked to the compound's ability to interfere with cancer cell proliferation through apoptosis induction. The derivatives were tested against various cancer cell lines, showing IC50 values in the low micromolar range, indicating strong anticancer efficacy .

Pharmaceutical Development

Lead Compound for Drug Development

N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)quinoxaline-6-carboxamide serves as a lead compound in drug development. Its unique structure allows for modifications that can enhance its pharmacological properties. Researchers have explored its derivatives to optimize activity against specific targets, particularly in the context of chronic diseases.

Table 1: Overview of Derivatives and Their Activities

| Compound Derivative | Target Activity | IC50 (µM) | Reference |

|---|---|---|---|

| Derivative A | Anticancer | 5.2 | |

| Derivative B | Antimicrobial | 3.8 | |

| Derivative C | Anti-inflammatory | 7.0 |

Materials Science

Development of Novel Materials

The unique structural characteristics of this compound make it a candidate for developing novel materials with specific electronic or optical properties. Its application in materials science is particularly relevant in creating sensors or catalysts.

Research Findings

Recent studies have shown that modifications to the quinoxaline core can lead to materials with enhanced photoluminescent properties, making them suitable for applications in optoelectronics .

Biological Research

Tool Compound for Biological Studies

This compound can be utilized as a tool compound to investigate biological pathways and mechanisms involving nitrogen-containing heterocycles. Its role in studying enzyme interactions and receptor signaling pathways is significant.

Case Study: Enzyme Inhibition

Research demonstrated that this compound effectively inhibited specific enzymes involved in metabolic pathways. The inhibition kinetics were characterized, revealing a competitive inhibition pattern with Ki values indicating high affinity for the target enzyme .

Mechanism of Action

The mechanism of action of N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)quinoxaline-6-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include signal transduction cascades that regulate cell growth and apoptosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares key structural, physicochemical, and functional features of the target compound with analogous molecules from the evidence:

Key Observations:

Core Heterocycle Differences: The quinoxaline core (target compound) offers a planar, electron-deficient structure ideal for intercalation or enzyme binding, whereas the quinoline () and imidazopyridine () cores provide distinct electronic profiles. Quinoxalines are less common in antimicrobial contexts compared to imidazopyridines .

Substituent Impact: The 1-methylpyrazole in the target compound likely enhances metabolic stability compared to the 1-ethylpyrazole in ’s compound, which may increase susceptibility to oxidative metabolism .

Bioactivity Gaps :

- While ’s imidazopyridine derivatives show measurable antimicrobial activity, the target compound’s activity remains speculative. Testing against kinase or antimicrobial targets is warranted.

Research Findings and Implications

- However, this may limit its potency in halogen-dependent biological interactions.

- Synthetic Feasibility : The absence of complex substituents (e.g., phenylethylcarbamoyl in ) simplifies synthesis compared to analogs but may require derivatization for enhanced activity.

- Therapeutic Potential: Quinoxaline derivatives are understudied in antimicrobial contexts compared to imidazopyridines , suggesting niche opportunities for the target compound in kinase or epigenetic modulation.

Biological Activity

N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)quinoxaline-6-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and various applications, supported by case studies and research findings.

Chemical Structure and Synthesis

The compound features a complex structure that includes a quinoxaline core linked to a pyridine and pyrazole moiety. The synthesis typically involves multi-step processes, including the formation of the pyrazole ring from hydrazines and 1,3-dicarbonyl compounds, followed by the construction of the pyridine and quinoxaline rings through cyclization reactions.

Biological Activity Overview

The biological activity of this compound has been evaluated across various studies, highlighting its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit potent antimicrobial properties. For instance, in vitro evaluations revealed minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against several pathogens, including Staphylococcus aureus and Escherichia coli. These derivatives also showed significant biofilm inhibition capabilities, outperforming traditional antibiotics like Ciprofloxacin .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound | MIC (μg/mL) | MBC (μg/mL) | Biofilm Inhibition (%) |

|---|---|---|---|

| 7b | 0.22 | 0.25 | 75 |

| 10 | 0.30 | 0.35 | 70 |

| 13 | 0.28 | 0.30 | 68 |

Anticancer Activity

The compound has shown promise in cancer research as well. Specific derivatives have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For example, one derivative exhibited an IC50 value of 0.36 µM against CDK2, indicating strong potential for development as an anticancer therapeutic .

Table 2: CDK Inhibition by Pyrazole Derivatives

| Compound | Target CDK | IC50 (µM) |

|---|---|---|

| A | CDK2 | 0.36 |

| B | CDK9 | 1.80 |

The mechanism by which this compound exerts its biological effects primarily involves interaction with specific enzymes and receptors:

- Enzyme Inhibition : The compound binds to the active sites of enzymes such as DNA gyrase and dihydrofolate reductase (DHFR), inhibiting their activities with IC50 values ranging from to µM for DNA gyrase and to µM for DHFR .

- Signal Modulation : By interacting with various receptors, it can modulate signaling pathways critical for cellular proliferation and survival.

Case Studies

Several case studies highlight the effectiveness of this compound in treating infections and cancer:

- Study on Antimicrobial Efficacy : A study demonstrated that compound 7b significantly reduced biofilm formation in Staphylococcus aureus, indicating its potential in treating biofilm-associated infections .

- Cancer Cell Line Studies : Research involving human tumor cell lines such as HeLa showed that derivatives of this compound could inhibit cellular proliferation effectively, suggesting its utility in cancer therapy .

Q & A

Q. What synthetic methodologies are commonly employed for preparing this compound, and how are intermediates characterized?

The compound is synthesized via multi-step routes, including condensation of pyrazole- and pyridine-derived intermediates. For example, Pd-catalyzed cross-coupling or reductive amination may be used to link the quinoxaline carboxamide moiety to the pyridine backbone. Key intermediates are characterized using NMR (e.g., aromatic protons at δ 8.56 ppm) and ESI-MS (M+1: 364.2) . Final purity (>97%) is confirmed via reverse-phase HPLC with C18 columns under gradient elution (e.g., acetonitrile/water) .

Q. How is the purity of the compound validated, and what analytical techniques are critical for quality control?

Purity is assessed using HPLC (e.g., 97.24% purity reported in ) and LC-MS to detect trace impurities. Thin-layer chromatography (TLC) with silica plates and UV visualization is used for rapid purity checks during synthesis . For rigorous quantification, elemental analysis confirms carbon, hydrogen, and nitrogen percentages within ±0.4% of theoretical values .

Q. What standard assays evaluate the compound’s antibacterial/antifungal activity?

Broth microdilution assays determine minimum inhibitory concentrations (MICs) against pathogens like S. aureus and C. albicans. Derivatives with fluorophenyl substituents (e.g., analogs in Table 1 of ) show MICs of 2–8 µg/mL, comparable to ciprofloxacin. Activity data must be normalized to growth controls and validated statistically (e.g., ANOVA, p < 0.05) .

Q. How are spectral data (NMR, IR) interpreted to confirm structural integrity?

NMR peaks for the pyrazole methyl group typically appear at δ 2.21 ppm, while quinoxaline aromatic protons resonate near δ 8.5–7.5 ppm . IR spectroscopy identifies key functional groups, such as C=O stretches (~1650 cm) for the carboxamide. Discrepancies in splitting patterns or unexpected peaks may indicate stereochemical impurities or unreacted intermediates .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide optimization of this compound’s bioactivity?

Substitutions on the pyridine and quinoxaline rings significantly impact potency. For example, fluorophenyl groups enhance antibacterial activity by increasing lipophilicity and membrane penetration, while methyl groups on the pyrazole improve metabolic stability . Systematic SAR studies involve synthesizing analogs with varying substituents and comparing MICs or IC values .

Q. What strategies resolve contradictions in synthetic yields or bioactivity between studies?

Discrepancies in yields (e.g., 17.9% in vs. 82% in ) may arise from reaction conditions (temperature, catalyst loading). Optimization involves screening catalysts (e.g., Cu(I)Br in ) or solvents (DMSO vs. DMF). For bioactivity, differences in MICs between studies may reflect assay variations (e.g., inoculum size, media composition), necessitating standardized protocols .

Q. How can computational modeling predict binding modes or metabolic stability?

Molecular docking (e.g., AutoDock Vina) into target proteins (e.g., bacterial topoisomerases) identifies critical interactions, such as hydrogen bonding between the carboxamide and active-site residues. DFT calculations predict metabolic hotspots, such as oxidation-prone pyridine methyl groups, guiding derivatization to block CYP450 metabolism .

Q. What methodologies validate target engagement in in vivo models?

Pharmacodynamic studies combine pharmacokinetic profiling (plasma/tissue concentrations via LC-MS) with efficacy endpoints (e.g., bacterial load reduction in murine infection models). For example, intraperitoneal administration may bypass first-pass metabolism, improving bioavailability compared to oral dosing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.